Florfenicol Dimer Impurity

Description

Significance of Impurity Profiling in Pharmaceutical Science

Impurity profiling is the systematic process of identifying, quantifying, and characterizing the impurities present in an active pharmaceutical ingredient (API) or a finished drug product. longdom.orgpharmainfo.inrjpdft.com Its importance cannot be overstated, as even minute quantities of certain impurities can have significant consequences. contractpharma.com Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for impurity levels in pharmaceuticals, making impurity profiling a mandatory aspect of drug development and manufacturing. longdom.orgeuropa.eu

The core objectives of impurity profiling are multifaceted. Firstly, it ensures the safety of the drug product by identifying potentially toxic or mutagenic impurities. longdom.org Secondly, it plays a crucial role in maintaining the efficacy and stability of the drug, as some impurities can accelerate the degradation of the API. longdom.org Finally, a comprehensive impurity profile serves as a chemical fingerprint of the manufacturing process, providing vital information for quality control and assurance. pharmainfo.in

Classification of Pharmaceutical Impurities in Active Pharmaceutical Ingredients

Pharmaceutical impurities are broadly categorized based on their chemical nature and origin. The International Council for Harmonisation (ICH) provides a widely accepted classification system that divides impurities into three main categories: organic impurities, inorganic impurities, and residual solvents. europa.eugmpinsiders.comadventchembio.comjpionline.org

Organic Impurities: These are often process-related or drug-related substances that can arise during the synthesis, purification, or storage of the API. gmpinsiders.commoravek.com They can include starting materials, by-products of side reactions, intermediates, and degradation products. moravek.com

Inorganic Impurities: These impurities are typically derived from the manufacturing process and can include reagents, ligands, catalysts, heavy metals, and inorganic salts. contractpharma.comgmpinsiders.commoravek.com Their presence is carefully controlled through pharmacopeial standards. moravek.com

Residual Solvents: These are volatile organic chemicals used during the synthesis and purification of the API that are not completely removed during manufacturing. gmpinsiders.commoravek.com The ICH has classified residual solvents into three classes based on their toxicity risk. chemass.si

The following table provides a summary of the classification of pharmaceutical impurities:

| Impurity Category | Description | Examples |

|---|---|---|

| Organic Impurities | Process-related or drug-related substances arising during synthesis, purification, or storage. gmpinsiders.commoravek.com | Starting materials, by-products, intermediates, degradation products. moravek.com |

| Inorganic Impurities | Substances originating from the manufacturing process. contractpharma.comgmpinsiders.commoravek.com | Reagents, ligands, catalysts, heavy metals, inorganic salts. moravek.com |

| Residual Solvents | Volatile organic chemicals remaining from the manufacturing process. gmpinsiders.commoravek.com | Class 1 (to be avoided), Class 2 (limited use), Class 3 (low toxic potential). chemass.si |

Evolution of Research Methodologies in Impurity Management

The methodologies for managing pharmaceutical impurities have evolved significantly over the years, driven by advancements in analytical technology and a deeper understanding of the impact of impurities on drug safety. cymitquimica.comaxios-research.commdpi.com Initially, the focus was on simple detection and quantification. However, modern approaches emphasize a comprehensive "Quality by Design" (QbD) framework, which involves a proactive and systematic approach to understanding and controlling impurities throughout the drug development lifecycle.

The development of sophisticated analytical techniques has been pivotal in this evolution. High-performance liquid chromatography (HPLC) remains a cornerstone for the separation and quantification of impurities. senieer.com The coupling of chromatographic techniques with mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy has revolutionized the identification and structural elucidation of unknown impurities. nih.gov These hyphenated techniques provide unparalleled sensitivity and specificity, enabling the detection and characterization of impurities at trace levels. nih.gov Furthermore, the development of stability-indicating assay methods is crucial for monitoring the degradation of the drug substance under various stress conditions, as prescribed by ICH guidelines. researchgate.net

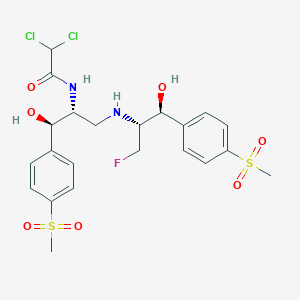

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H27Cl2FN2O7S2 |

|---|---|

Molecular Weight |

585.5 g/mol |

IUPAC Name |

2,2-dichloro-N-[(1R,2R)-3-[[(1S,2R)-3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]amino]-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide |

InChI |

InChI=1S/C22H27Cl2FN2O7S2/c1-35(31,32)15-7-3-13(4-8-15)19(28)17(11-25)26-12-18(27-22(30)21(23)24)20(29)14-5-9-16(10-6-14)36(2,33)34/h3-10,17-21,26,28-29H,11-12H2,1-2H3,(H,27,30)/t17-,18+,19-,20+/m0/s1 |

InChI Key |

NTEBOBDBTQMWKF-ZGXWSNOMSA-N |

Isomeric SMILES |

CS(=O)(=O)C1=CC=C(C=C1)[C@H]([C@@H](CN[C@@H](CF)[C@H](C2=CC=C(C=C2)S(=O)(=O)C)O)NC(=O)C(Cl)Cl)O |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(C(CNC(CF)C(C2=CC=C(C=C2)S(=O)(=O)C)O)NC(=O)C(Cl)Cl)O |

Origin of Product |

United States |

Florfenicol As an Active Pharmaceutical Ingredient: Context for Impurity Investigations

Structural Framework and Chemical Characteristics Relevant to Degradation Pathways

The chemical structure of Florfenicol (B1672845) is central to its susceptibility to degradation. Several functional groups within the molecule represent potential sites for chemical reactions that can lead to impurity formation.

Key structural features of Florfenicol that are relevant to its degradation include:

Amide Linkage: The acetamide (B32628) group is a primary site for hydrolysis. Under both acidic and basic conditions, this bond can be cleaved, leading to the formation of a primary amine. royalsocietypublishing.org

Hydroxyl Groups: The primary and secondary hydroxyl groups on the propanediol (B1597323) side chain can be sites for reactions such as esterification or oxidation.

Fluorine Atom: The C-F bond is generally strong; however, under certain conditions, such as alkaline hydrolysis or photolysis, defluorination can occur. royalsocietypublishing.orgnih.gov

Dichloroacetyl Moiety: The two chlorine atoms on the acetyl group make the adjacent carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. The entire dichloroacetyl group can be removed during hydrolysis. royalsocietypublishing.org

Methylsulfonyl Group: The sulfone group on the phenyl ring is generally stable but can be subject to reduction under specific environmental conditions. researchgate.net

These reactive sites make Florfenicol prone to degradation through several mechanisms, which can lead to a variety of degradation products, including the precursor to its dimeric form.

Table 1: Key Chemical Properties of Florfenicol

| Property | Value |

| Chemical Formula | C₁₂H₁₄Cl₂FNO₄S |

| Molecular Weight | 358.21 g/mol |

| Appearance | White to off-white crystalline powder |

| Key Functional Groups | Amide, Phenylsulfonyl, Hydroxyl, Alkyl Fluoride, Dichloroacetyl |

Common Degradation Pathways of Florfenicol Leading to Impurity Formation

Forced degradation studies have shown that Florfenicol is unstable under hydrolytic (both acidic and alkaline) and photolytic stress conditions. nih.gov The degradation process follows several pathways, often initiated by the hydrolysis of the amide bond.

Hydrolysis: The most significant degradation pathway for Florfenicol is the hydrolysis of its amide linkage. royalsocietypublishing.org This reaction occurs under both acidic and alkaline conditions and results in the cleavage of the dichloroacetyl group to form Florfenicol Amine (also known as Florfenicol amine base or FFA). nih.govmdpi.comiaea.org This degradation product is considered the major metabolite and marker residue of Florfenicol in many animal species. mdpi.commerck-animal-health-usa.com

Acidic Hydrolysis: Leads directly to the formation of Florfenicol Amine.

Alkaline Hydrolysis: The amide bond is cleaved to form Florfenicol Amine. Some studies suggest that under strong alkaline conditions, this can be followed by defluorination, where the fluorine atom is replaced by a hydroxyl group. royalsocietypublishing.org

Oxidation and Photolysis: While Florfenicol is relatively stable under oxidative stress, photolytic degradation can occur. nih.gov Photodegradation pathways can be complex, potentially involving dechlorination, cleavage of the side chain, and defluorination. nih.gov Some studies have also identified hydroxylation of the phenyl ring as a possible oxidative degradation route. royalsocietypublishing.org

Formation of Florfenicol Dimer Impurity: The formation of the this compound is an example of an "unconventional" degradation pathway that involves a condensation or coupling reaction. ijper.org This process is not a simple intramolecular rearrangement but a reaction between two molecules.

The critical step in the formation of the dimer is the initial generation of Florfenicol Amine through hydrolysis. royalsocietypublishing.org Once formed, the primary amine group of Florfenicol Amine is a potent nucleophile. It can then attack an electrophilic site on another molecule present in the mixture. A patented synthesis method for the dimer impurity confirms a plausible structure where Florfenicol Amine has reacted with another Florfenicol-related molecule. This suggests a condensation reaction between the amine group of one unit and a reactive site of a second unit, forming a new covalent bond that links the two monomers.

This type of dimer formation, where a degradation product reacts with another molecule of the parent drug or a related substance, highlights the complexity of degradation profiles and the importance of identifying not just primary degradants but also the subsequent products that may form. ijper.org

Table 2: Major Degradation Products of Florfenicol Under Stress Conditions

| Degradation Condition | Key Degradation Product | Formation Pathway | Reference |

| Acidic Hydrolysis | Florfenicol Amine | Cleavage of the amide linkage | nih.govroyalsocietypublishing.org |

| Alkaline Hydrolysis | Florfenicol Amine | Cleavage of the amide linkage | nih.govroyalsocietypublishing.org |

| Photolysis | Defluorinated/Dechlorinated Products | Cleavage of C-F or C-Cl bonds | nih.gov |

| Condensation | This compound | Reaction involving Florfenicol Amine | ijper.org |

Florfenicol Dimer Impurity: Formation Mechanisms and Pathways

Mechanistic Elucidation of Dimerization Reactions

The formation of the florfenicol (B1672845) dimer impurity is a complex process that can occur through various reaction pathways. Research into its synthesis has provided insights into the potential mechanisms involved. google.comcjph.com.cn

Proposed Reaction Intermediates

The synthesis of florfenicol dimer impurities often involves the reaction of key intermediates. google.com One proposed pathway involves the condensation reaction between a protected florfenicol derivative and another florfenicol-related molecule. google.com For instance, the synthesis of specific florfenicol dimeric impurities has been achieved using starting materials like tert-butyl (4S,5R)-4-formyl-2,2-dimethyl-5-[4-(methylsulfonyl)phenyl]oxazolidine-3-carboxylate and (1R,2R)-2-amino-1-[4-(methylsulfonyl)phenyl]propan-1-ol derivatives. cjph.com.cn These reactions proceed through reductive amination, deprotection, and amidation steps, highlighting the role of these molecules as key intermediates. cjph.com.cn

Another synthetic route involves the reaction of a compound with p-nitrobenzenesulfonyl chloride to form an intermediate, which then reacts with florfenicol amine. google.com A kinetic analysis of a related hydrogenation process suggests the formation of an azo dimer intermediate, which is then rapidly consumed. researchgate.net Such intermediates are critical in understanding the step-by-step assembly of the final dimer structure.

Elucidation of Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics provides quantitative insights into the dimerization process. While specific kinetic and thermodynamic data for florfenicol dimerization is not extensively available in public literature, analogous studies on other molecules offer a framework for understanding. For example, the study of a recombinant humanized monoclonal antibody revealed that dimer formation is influenced by pH and temperature, with the process being optimal at a pH of 7.5-8.0. nih.gov The rate constant for dimer formation in that specific case was found to be significantly lower than for other self-associating proteins. nih.gov

Thermodynamic analysis of dimerization reactions often reveals the driving forces behind the process. For instance, a study on a membrane protein showed a large negative change in heat capacity upon dimerization, a signature of the hydrophobic effect. wustl.edu The results of a kinetic and thermodynamic analysis of recombinant humanized antibody rhuMAb VEGF dimerization suggest that it primarily occurs through hydrophobic interactions. nih.gov These principles are likely applicable to florfenicol dimerization, where hydrophobic interactions between the aromatic rings could play a significant role.

Influence of Process Parameters on Dimer Formation

The formation of the florfenicol dimer is not solely dependent on the inherent reactivity of the molecules but is also significantly influenced by the conditions of the chemical process. cjph.com.cnthieme-connect.descience.gov

Solvent Effects

The choice of solvent can have a profound impact on reaction pathways and impurity profiles. Different solvents can affect the solubility of reactants and intermediates, as well as the stability of transition states. thieme-connect.de For instance, in the synthesis of florfenicol dimer impurities, solvents such as dichloromethane (B109758), tetrahydrofuran (B95107), and methanol (B129727)/dichloromethane mixtures are used in various steps, including reaction and purification. google.com The solubility of florfenicol itself has been shown to vary significantly in different solvents and solvent mixtures. researchgate.net

Studies on florfenicol have demonstrated that solvent type can significantly affect the chemical shifts in NMR spectroscopy, indicating interactions between the solvent and the florfenicol molecule. thieme-connect.de This interaction can influence the reactivity of florfenicol and its propensity to form dimers. For instance, less polar solvents might compete for catalyst adsorption sites, affecting reaction times. researchgate.net

Temperature and pH Dependence

Temperature and pH are critical parameters that control the rate and extent of chemical reactions, including the formation of impurities. google.comgoogle.comgoogle.commdpi.comrsc.org In the synthesis of a florfenicol dimer impurity, specific temperature ranges are maintained to control the reaction. google.com For example, a reaction step might be initiated at 0-5°C and then raised to 25-30°C. google.com Another synthesis involves a reflux reaction at 75-80°C. google.com

The pH of the reaction medium can also be a determining factor. The synthesis of a this compound can involve cracking under acidic conditions to obtain the final product. google.com The stability of florfenicol and its degradation pathways can be pH-dependent. researchgate.net Studies on the degradation of other drugs have shown that unconventional hydrolytic products, including dimers, can form under specific pH conditions. ijper.org For some molecules, dimerization is strongly linked to pH. wustl.edusemanticscholar.org

Catalyst and Reagent Contributions

The catalysts and reagents used in the synthesis of florfenicol can also contribute to the formation of dimer impurities. Bases such as 4-dimethylaminopyridine (B28879) and triethylamine (B128534), and reagents like p-nitrobenzenesulfonyl chloride and potassium carbonate are utilized in synthetic routes leading to florfenicol dimers. google.com The presence of these substances can open up specific reaction pathways for dimerization.

Furthermore, the degradation of florfenicol can be influenced by catalysts. For example, the electrocatalytic degradation of florfenicol has been studied using bifunctional cathode catalysts. researchgate.net While the goal of such studies is degradation, the intermediate steps and reactive species generated could potentially lead to dimerization under certain conditions. The presence of metal catalysts has been shown to increase the degradation rate of other compounds, which can involve the formation of various by-products. science.gov

Degradation-Induced Dimerization Phenomena

The formation of impurities in a drug substance can occur through various degradation pathways. In the case of florfenicol, dimerization is a potential degradation phenomenon that can be induced by hydrolytic, oxidative, and photolytic stress conditions. These conditions can generate reactive intermediates that subsequently combine to form dimeric structures.

Hydrolytic Dimer Formation

Hydrolysis is a common degradation pathway for pharmaceuticals, particularly those with susceptible functional groups like amides. Florfenicol has demonstrated instability under both acidic and alkaline hydrolytic conditions, with the rate of degradation being significantly influenced by pH. nih.govafricaresearchconnects.comresearchgate.net

Studies have shown that florfenicol's stability is notably affected in alkaline environments, specifically within a pH range of 8 to 11. africaresearchconnects.comnih.gov The primary mechanism of hydrolytic degradation is the cleavage of the amide linkage, which results in the formation of a key degradation product known as florfenicol amine. nih.govresearchgate.netijah.innih.gov The formation of this primary amine is a critical step, as it can act as a nucleophile.

While direct hydrolytic dimerization of florfenicol is not extensively documented, the formation of florfenicol amine provides a scientifically plausible pathway for such a reaction. This amine precursor can potentially react with another molecule of florfenicol or a related degradation product through a condensation or coupling reaction to form a dimer impurity. ijper.org A patented synthesis method for a this compound utilizes florfenicol amine as a key starting material, supporting the role of this hydrolytic degradation product as a direct precursor to dimer formation. google.com The rate of hydrolytic degradation is dependent on both pH and temperature, as detailed in the table below.

Table 1: Research Findings on Florfenicol's Hydrolytic Degradation

| Stress Condition | Observations and Key Findings | Identified Products | Source |

|---|---|---|---|

| Acidic Hydrolysis (e.g., 1 M HCl) | Instability observed; 10% degradation upon boiling for 45 min. | Florfenicol Amine, Thiamphenicol | nih.govresearchgate.netnih.gov |

| Alkaline Hydrolysis (e.g., 1 M NaOH) | Significant instability, especially between pH 8 and 11; 30% degradation upon boiling for 45 min. | Florfenicol Amine | nih.govafricaresearchconnects.comresearchgate.netnih.gov |

| pH and Temperature Kinetics | Degradation follows first-order dependence on hydroxide (B78521) ion concentration. At pH 10 and elevated temperatures (80°C, 100°C), the activation energy (Ea) was estimated at 19.35 kcal/mol. | Not specified | africaresearchconnects.comnih.gov |

Oxidative Dimer Formation

The susceptibility of florfenicol to oxidative degradation appears highly dependent on the specific oxidizing agent and conditions employed. Some forced degradation studies reported that florfenicol remains stable under oxidative stress induced by agents like hydrogen peroxide (H₂O₂). nih.govresearchgate.netnih.gov However, other investigations have demonstrated degradation under different oxidative environments. nih.govroyalsocietypublishing.org

Advanced oxidation processes, such as electrochemical oxidation using a boron-doped diamond (BDD) anode or treatment with free available chlorine (FAC), are known to generate highly reactive species like hydroxyl radicals (•OH). nih.govrsc.orgresearchgate.net These radicals can initiate a cascade of reactions, leading to various transformation products. While specific oxidative dimer products of florfenicol are not explicitly identified in these studies, the generation of such potent radicals creates a feasible pathway for dimerization through coupling reactions. ijper.org It is plausible that radical species formed on the florfenicol molecule could combine to form a C-C or other covalent bond, resulting in a dimer.

Table 2: Research Findings on Florfenicol's Oxidative Degradation

| Stress Condition | Observations and Key Findings | Identified Products | Source |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Conflicting reports exist. Some studies show stability, while others report first-order degradation kinetics at elevated temperatures. | Not specified | nih.govresearchgate.netnih.govroyalsocietypublishing.org |

| Electrochemical Oxidation (BDD anode) | Degradation follows pseudo-first-order kinetics, driven by hydroxyl radicals (•OH). Faster degradation at higher current intensity. | Eight transformation by-products identified (no dimers specified). | nih.govresearchgate.net |

| Chlorination (Free Available Chlorine) | Rapid transformation observed, with complete transformation in 30 minutes under specific conditions. | 21 degradation products identified (no dimers specified). | rsc.org |

| Ozonation (in seawater) | Very low reaction rate constant observed for florfenicol with ozone and bromine. | Not specified | mdpi.com |

Photolytic Dimer Formation

Florfenicol has been shown to be unstable under photolytic stress, meaning it is susceptible to degradation upon exposure to light. nih.govafricaresearchconnects.comresearchgate.net The photodegradation process can occur through two primary mechanisms: direct photolysis, where the molecule itself absorbs light energy, and indirect photolysis, which is mediated by other light-absorbing substances in the environment.

Research indicates that indirect photolysis plays a significant role in florfenicol's degradation. nih.govmdpi.com This process involves the formation of reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), which are generated by photosensitizers in the medium. ijah.innih.gov Theoretical calculations suggest that indirect photolysis is more likely to occur than direct photolysis. mdpi.com The generation of these highly reactive radicals creates an environment conducive to the formation of dimer impurities through coupling reactions. Two radicals could combine, or a radical could attack a non-radical florfenicol molecule to initiate a dimerization cascade.

Table 3: Research Findings on Florfenicol's Photolytic Degradation

| Stress Condition | Observations and Key Findings | Proposed Pathways/Products | Source |

|---|---|---|---|

| Sunlight / Xenon Lamp | Direct photolysis half-life of 22.43 h (xenon lamp). Indirect photolysis involving •OH and ¹O₂ is a key process. | Photoinduced hydrolysis, oxidation, dechlorination, side-chain cleavage. | nih.gov |

| UV-vis Irradiation (λ > 200 nm) | Solar photolytic half-life in freshwater was 99 ± 16 h. | Photoinduced hydrolysis, dechlorination, self-sensitized photo-oxidation. | acs.orgresearchgate.net |

| UV Lamp (254 nm) | 38.03% degradation after 23 hours of exposure at ambient temperature. | Unspecified photodegradation product. | nih.gov |

| Theoretical (DFT) Calculations | Direct photolysis mainly involves C5-S7 bond cleavage. Indirect photolysis via radicals (•OH, •NO₃, •SO₄⁻) is more likely to occur. | Cleavage and addition products. | mdpi.com |

Identification of Precursors and Starting Material Contributions to Dimer Formation

The formation of a this compound is intrinsically linked to the presence of specific precursors, which can originate from both the synthetic process and subsequent degradation. Impurities in the final drug substance can arise from the starting materials, intermediates, or side reactions that occur during manufacturing. veeprho.com

The primary precursor identified for the formation of the this compound is florfenicol amine . google.com This compound's presence can be attributed to two main sources:

Degradation Product: As detailed in section 3.3.1, florfenicol amine is the principal product of hydrolytic degradation, where the amide bond of florfenicol is cleaved. nih.govresearchgate.netijah.in It can also be formed through photolytic pathways. nih.gov

Synthesis-Related Impurity: The synthesis of florfenicol typically involves the creation of an aminodiol backbone, which is then acylated with a dichloroacetyl group to form the final molecule. chemicalbook.comgoogle.com If the dichloroacetylation step is incomplete, the unreacted aminodiol precursor, florfenicol amine, will remain in the reaction mixture as a process-related impurity.

The presence of florfenicol amine, whether as a degradation product or a process impurity, creates the potential for dimerization. This precursor, containing a reactive primary amine, can undergo a coupling reaction with another florfenicol molecule or a related intermediate during manufacturing, purification, or storage, leading to the formation of the dimer impurity. ijper.orggoogle.com Therefore, controlling the levels of florfenicol amine—by ensuring complete acylation during synthesis and by storing the final product in conditions that minimize hydrolytic and photolytic degradation—is critical to preventing the formation of its corresponding dimer.

Advanced Analytical Methodologies for Florfenicol Dimer Impurity Characterization

Chromatographic Separation Techniques Development and Optimization

The effective separation of the florfenicol (B1672845) dimer impurity from florfenicol and other related substances is paramount for accurate quantification and control. Various chromatographic techniques have been developed and optimized to achieve this resolution.

High-Performance Liquid Chromatography (HPLC) Method Development for Dimer Resolution

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of florfenicol and its impurities. nih.gov Method development focuses on optimizing stationary and mobile phases to achieve adequate separation.

Stationary Phase Selection: Reversed-phase columns, particularly C18 and C8, are frequently utilized for the separation of florfenicol and its impurities. nih.govmdpi.com The choice of column is critical; for instance, an ODS Hypersil C18 column (5µm, 125*4 mm) has been shown to provide rapid and effective separation. auctoresonline.org In some cases, specific columns like the XBridge BEH C18 are selected for their superior ability to retain and separate analytes, outperforming others like the SunFire C18 or Epic C18 which may show poor separation or peak tailing. mdpi.com

Mobile Phase Optimization: The composition of the mobile phase is a key variable in achieving resolution. A common approach involves a mixture of an aqueous component and an organic solvent, typically acetonitrile (B52724) or methanol (B129727). nih.govgoogle.com The pH of the aqueous phase is often adjusted to optimize peak shape and retention. For example, a mobile phase of acetonitrile and water (60:40 v/v) with the pH adjusted to 2.8 using phosphoric acid has been used successfully. nih.gov Another method employs a gradient elution with a mobile phase consisting of water with 0.1% formic acid and a mixture of oxalic acid, acetonitrile, and methanol. auctoresonline.org To avoid issues like peak tailing, especially with alkaline analytes, modifiers like triethylamine (B128534) can be added to the mobile phase. mdpi.comnih.gov Some methods have moved towards using simpler mobile phases, such as just water and acetonitrile, to reduce costs and prevent salt precipitation in the HPLC system. google.com

Detection: Ultraviolet (UV) detection is commonly employed, with wavelengths around 224 nm, 225 nm, or 254 nm being typical for monitoring florfenicol and its impurities. nih.govauctoresonline.orggoogle.com A photodiode array (PDA) detector can be used to check for peak purity and ensure no interference from excipients or degradation products. nih.gov

A summary of typical HPLC conditions is presented in the table below.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | Octadecylsilyl silica (B1680970) gel (C18), 150 mm x 4.6 mm, 5 µm | ODS Hypersil C18, 125 x 4 mm, 5µm | RP18e, 250 mm length |

| Mobile Phase | Acetonitrile:Water (40:60 v/v) | Gradient with A: Water (0.1% FA), B: Oxalic acid/ACN/MeOH, C: 25% ACN in water (0.1% FA), D: ACN/MeOH (2:1, 0.1% FA) | Acetonitrile:Water (60:40 v/v), pH 2.8 with phosphoric acid |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 254 nm | UV at 224 nm | PDA-UV at 268 nm |

| Column Temp. | 25 °C | 35 °C | Not Specified |

| Injection Vol. | 10 µL | 25 µL | Not Specified |

Ultra-High Performance Liquid Chromatography (UHPLC) Applications

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including faster analysis times, improved resolution, and higher sensitivity. nih.gov These benefits are particularly valuable for the analysis of complex samples containing multiple impurities.

UHPLC methods have been developed for the determination of florfenicol and its metabolites, demonstrating the capability for rapid separation in under 2 minutes. researchgate.net The use of UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) provides enhanced selectivity and sensitivity, allowing for the detection of low levels of impurities. researchgate.net For instance, a UHPLC-FLD (fluorescence detection) method has been established for the analysis of florfenicol and its amine metabolite, showcasing the high separation ability and sensitivity of the technique. nih.gov

The choice of column and mobile phase remains critical in UHPLC. Phenyl-hexyl columns have been proposed for the retention of polar metabolites like florfenicol amine, enabling their simultaneous analysis with the parent drug. researchgate.net

Chiral Chromatography for Stereoisomeric Dimer Analysis

Florfenicol possesses chiral centers, meaning it can exist as different stereoisomers. google.com Consequently, the florfenicol dimer impurity can also exist as multiple stereoisomers. Chiral chromatography is a specialized technique used to separate these enantiomers and diastereomers.

Methods using chiral stationary phases (CSPs) have been developed to resolve the enantiomers of florfenicol. scispace.com For example, a Whelk-O1 CSP has been used with a mobile phase of n-hexane and alcohol additives for the HPLC resolution of florfenicol enantiomers. researchgate.net Another approach utilizes a CHIRALPAK AD-3 column with a mobile phase of supercritical CO2 and methanol containing aqueous ammonia (B1221849) for the separation of florfenicol enantiomers by ultra-performance convergence chromatography (UPC²). spkx.net.cn The ability to separate these stereoisomers is crucial as different isomers may have different biological activities and toxicological profiles.

Spectroscopic Identification and Structural Elucidation

Following chromatographic separation, spectroscopic techniques are employed to definitively identify and elucidate the structure of the this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Dimer Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of organic molecules, including pharmaceutical impurities. veeprho.comconicet.gov.ar It provides detailed information about the molecular structure, including the connectivity of atoms and stereochemistry. veeprho.com

For confirming the structure of the this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically used. resolvemass.ca

¹H NMR (Proton NMR): Provides information on the number and environment of hydrogen atoms in the molecule.

¹³C NMR (Carbon NMR): Shows the number and types of carbon atoms.

2D NMR (e.g., COSY, HSQC, HMBC): These experiments reveal correlations between different nuclei, helping to piece together the complete molecular structure. resolvemass.ca

Quantitative NMR (qNMR) can also be used to determine the purity of a substance and quantify impurities without the need for a reference standard of the impurity itself. conicet.gov.aramericanpharmaceuticalreview.com The isolation of the impurity, often through preparative HPLC, is a common first step to obtain a sufficient quantity for NMR analysis. resolvemass.ca

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and reliable technique used to identify the functional groups present in a molecule. studymind.co.uk It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to different chemical bonds. rsc.org

In the context of the this compound, IR spectroscopy can be used to:

Confirm the presence of key functional groups expected in the dimer structure, such as hydroxyl (–OH), amide (–NH–C=O), sulfone (–SO₂–), and aromatic rings.

Compare the spectrum of the impurity to that of pure florfenicol to identify structural differences.

Detect the presence of unexpected functional groups that might indicate a different impurity structure.

The IR spectrum provides a molecular "fingerprint" that can be used for identification and to assess the purity of a sample. studymind.co.uk Characteristic absorption bands for common functional groups are well-documented and can be used to interpret the spectrum. vscht.cz

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| O-H Stretch (Alcohols) | 3200-3550 (broad) |

| N-H Stretch (Amides) | 3300-3500 |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-3000 |

| C=O Stretch (Amides) | 1630-1680 |

| C=C Stretch (Aromatic) | 1400-1600 |

| S=O Stretch (Sulfones) | 1300-1350 and 1140-1160 |

This data is essential for building a comprehensive profile of the this compound, ensuring the quality and safety of florfenicol-containing pharmaceutical products.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Detection and Quantification

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used analytical technique for the quantitative analysis of pharmaceutical compounds, including florfenicol and its impurities. innovareacademics.injaptronline.com The principle of this method is based on the absorption of UV or visible light by a molecule, which causes electronic transitions between molecular orbitals. The amount of light absorbed is directly proportional to the concentration of the analyte in the solution, a relationship described by the Beer-Lambert law.

For florfenicol and its dimer impurity, the presence of chromophores in their molecular structures allows for detection by UV-Vis spectrophotometry. japtronline.comdntb.gov.ua The aromatic ring and other conjugated systems within the florfenicol molecule contribute to its UV absorbance. japtronline.comupv.es The maximum absorbance wavelength (λmax) for florfenicol is typically observed around 224-225 nm and 267-270 nm. upv.esresearchgate.netmdpi.com While UV-Vis spectrophotometry can be a simple and rapid method for quantification, its specificity can be a limitation when analyzing impurities. gally.ch If the this compound has a similar UV absorption spectrum to florfenicol, it may lead to interference and inaccurate quantification. innovareacademics.in Derivative spectrophotometry can sometimes be employed to resolve overlapping spectral bands and improve specificity. innovareacademics.in

Quantitative analysis using UV-Vis spectrophotometry involves creating a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations. innovareacademics.in The concentration of the this compound in a sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. The method's simplicity and cost-effectiveness make it a valuable tool for initial screening and in-process controls, although it is often complemented by more specific chromatographic techniques for impurity profiling. iaea.org

Mass Spectrometric Approaches for Dimer Confirmation and Quantification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is an indispensable tool for the structural elucidation and quantification of pharmaceutical impurities due to its high sensitivity and specificity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of tandem mass spectrometry. nih.govtandfonline.com This technique is extensively used for the determination of florfenicol and its related substances, including potential dimer impurities, in various matrices. researchgate.netfrontiersin.orgfrontiersin.org

In a typical LC-MS/MS method, the sample is first injected into an HPLC system where florfenicol and its impurities are separated on a chromatographic column, often a reversed-phase C18 column. nih.govresearchgate.net The separated components then enter the mass spectrometer.

For the confirmation and quantification of the this compound, specific precursor and product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode. tandfonline.comfrontiersin.org The precursor ion corresponds to the molecular ion of the dimer, and the product ions are characteristic fragments generated through collision-induced dissociation. This high degree of selectivity allows for the accurate quantification of the dimer even in the presence of the main florfenicol peak and other impurities. tandfonline.commdpi.com The use of an internal standard, such as a deuterated analog of florfenicol, is common to ensure high accuracy and precision. nih.govnih.gov

Published LC-MS/MS methods for florfenicol and its metabolites demonstrate excellent sensitivity and reliability, making this technique highly suitable for trace-level impurity analysis. frontiersin.orgtandfonline.commdpi.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with mass errors of less than 5 ppm. nih.govmdpi.com This capability is invaluable for the unambiguous identification and confirmation of unknown impurities like the florfenicol dimer. icmm.ac.cn Techniques such as Time-of-Flight (ToF) and Orbitrap mass analyzers are commonly used for HRMS. mdpi.comicmm.ac.cn

By determining the exact mass of an impurity, its elemental composition can be confidently proposed, which is a critical step in structural elucidation. nih.gov This is particularly useful when a reference standard for the this compound is not available. HRMS can be used in full-scan mode to screen for all potential impurities in a sample and then in a targeted manner (e.g., parallel reaction monitoring) to confirm the identity and quantify the specific dimer impurity. icmm.ac.cn The high resolving power of HRMS also helps to differentiate the impurity from matrix interferences, further enhancing the reliability of the analysis. nih.govicmm.ac.cn

Method Validation for Dimer Impurity Quantification (Academic Rigor)

Validation of an analytical method is crucial to ensure that it is suitable for its intended purpose. gally.ch For the quantification of a this compound, method validation must be performed in accordance with international guidelines, such as those from the International Council for Harmonisation (ICH). ikev.orgeuropa.euich.org The validation process provides documented evidence that the method is linear, accurate, precise, specific, and robust. gally.cheuropa.eu

Linearity and Range Evaluation

Linearity is the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. gally.ch To evaluate the linearity for the this compound, a series of solutions with known concentrations of the impurity standard are prepared and analyzed. nih.gov

The results are typically evaluated by plotting the analytical response versus the concentration and performing a linear regression analysis. ikev.org Key statistical parameters from this analysis include the correlation coefficient (R²), the y-intercept, and the slope of the regression line. mdpi.comresearchgate.net For impurity quantification, the analytical range should typically cover from the reporting threshold of the impurity to 120% of the specification limit. ikev.org

Table 1: Example Linearity Data for an Analytical Method

| Parameter | Acceptance Criteria | Typical Result |

|---|---|---|

| Correlation Coefficient (R²) | ≥ 0.995 | 0.9997 researchgate.net |

| Range | Reporting Threshold to 120% of Specification | 0.05 - 20.0 µg/mL mdpi.com |

This table presents illustrative data based on typical validation results for related compounds and does not represent specific data for the this compound.

Limit of Detection (LOD) and Limit of Quantification (LOQ) Determinations

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with acceptable precision and accuracy. ddtjournal.net The Limit of Quantification (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy. gally.chddtjournal.net

For impurities, the LOQ is a particularly important parameter as it defines the lower limit of the reportable range. innovareacademics.inddtjournal.net The determination of LOD and LOQ can be based on several approaches, including the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve. mdpi.comddtjournal.net

Signal-to-Noise Ratio: This approach involves comparing the signal from samples with known low concentrations of the analyte with those of blank samples. A signal-to-noise ratio of 3:1 is generally accepted for estimating the LOD, and a ratio of 10:1 is used for the LOQ. nih.govddtjournal.net

Calibration Curve Method: The LOD and LOQ can be calculated using the following equations: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines or the residual standard deviation of the regression line, and S is the slope of the calibration curve. mdpi.comddtjournal.net

Table 2: Representative LOD and LOQ Values for Florfenicol and Related Compounds by Different Methods

| Analyte | Method | LOD | LOQ |

|---|---|---|---|

| Florfenicol | HPLC-UV | 0.60 µg/mL nih.gov | 2.4 µg/mL nih.gov |

| Florfenicol | LC-MS/MS | 20 µg/kg tandfonline.com | 24.4 µg/kg tandfonline.com |

This table provides examples of LOD and LOQ values for florfenicol determined by various analytical techniques. Values for the specific dimer impurity would need to be established during method validation.

Precision and Accuracy Assessments

The validation of an analytical method ensures that it is suitable for its intended purpose. For quantifying the this compound, precision and accuracy are critical performance characteristics that must be rigorously evaluated. These assessments demonstrate the reliability and correctness of the measurement process over time and under standard operating conditions.

Precision

Precision evaluates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically assessed at two levels as per International Council for Harmonisation (ICH) guidelines: repeatability and intermediate precision.

Repeatability (Intra-assay Precision): This assesses the precision of the method over a short interval of time under the same operating conditions (e.g., same analyst, same equipment). It is determined by performing a minimum of six replicate determinations at 100% of the test concentration or nine determinations covering the specified range (e.g., three replicates at three different concentration levels). The results are expressed as the Relative Standard Deviation (RSD%). In a typical High-Performance Liquid Chromatography (HPLC) method for florfenicol and its impurities, repeatability values with an RSD of less than 2% are generally considered acceptable.

Intermediate Precision (Inter-assay Precision): This expresses the within-laboratory variations, such as those arising from different days, different analysts, or different equipment. The study design involves analyzing the same sample on different days to assess the method's consistency. Similar to repeatability, the results are reported as RSD%, and acceptance criteria are typically set at a slightly higher level than for repeatability, reflecting the additional sources of variability. For the analysis of florfenicol-related compounds, within-laboratory reproducibility values of less than 6.0% have been reported as acceptable.

Accuracy

Accuracy demonstrates the closeness of the test results obtained by the method to the true value. For impurity quantification, accuracy is typically determined by applying the analytical procedure to a drug substance or product matrix spiked with known amounts of the impurity. The this compound standard, which is commercially available, would be used for this purpose.

The study is conducted over a specified range, usually covering three concentration levels (e.g., 80%, 100%, and 120% of the expected impurity concentration). At each level, a minimum of three replicate preparations are analyzed. Accuracy is calculated as the percentage of recovery of the known amount of added impurity. Method validation studies for florfenicol in various matrices have shown recovery rates ranging from 81.7% to 97.5%.

Table 1: Illustrative Accuracy Assessment for this compound

This table shows representative data from a recovery study for the this compound spiked into a Florfenicol drug substance matrix.

| Spiked Concentration Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) - Mean (n=3) | Recovery (%) |

| 80% | 0.80 | 0.79 | 98.75 |

| 100% | 1.00 | 0.99 | 99.00 |

| 120% | 1.20 | 1.17 | 97.50 |

| Average Recovery | 98.42 |

Robustness and Specificity Studies

Beyond precision and accuracy, robustness and specificity are fundamental to ensuring an analytical method is reliable for routine use and can unequivocally assess the analyte of interest.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. It provides an indication of the method's reliability during normal usage. The evaluation is typically conducted during the development phase to establish a suitable analytical procedure control strategy. For an HPLC-based method, common parameters that are intentionally varied include:

Flow rate of the mobile phase (e.g., ±0.1 mL/min)

pH of the mobile phase buffer (e.g., ±0.2 units)

Column temperature (e.g., ±5 °C)

The composition of the mobile phase (e.g., minor component percentage ±2%)

The effect of these variations on the analytical results, such as peak retention time, resolution between the impurity and adjacent peaks, and quantification, is evaluated. The method is considered robust if the results remain within the acceptance criteria across these variations.

Table 2: Example of a Robustness Study for an HPLC Method

This table illustrates the parameters tested and their effect on the quantification of the this compound.

| Parameter Varied | Modification | Result of Dimer Impurity Assay (% Label Claim) | System Suitability (Resolution) |

| Nominal Condition | - | 0.150 | > 2.0 |

| Flow Rate | 0.9 mL/min | 0.152 | > 2.0 |

| 1.1 mL/min | 0.149 | > 2.0 | |

| Mobile Phase pH | 3.3 | 0.151 | > 2.0 |

| 3.7 | 0.148 | > 2.0 | |

| Column Temperature | 25 °C | 0.149 | > 2.0 |

| 35 °C | 0.151 | > 2.0 |

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as other impurities, degradation products, or matrix components. For the this compound, specificity ensures that the peak corresponding to the dimer in a chromatogram is pure and not co-eluting with any other substance.

Demonstrating specificity involves several steps:

Resolution: The resolution between the this compound peak and the closest eluting peaks (including the main florfenicol peak and other related substances) is determined. A resolution value greater than 1.5 is generally considered adequate.

Spiked Sample Analysis: A sample solution is spiked with the this compound and other known impurities to demonstrate that the method can separate and accurately quantify the dimer.

Forced Degradation Studies: The drug substance is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. The stressed samples are then analyzed to ensure that the dimer peak is adequately resolved from any degradants formed, thus proving the stability-indicating nature of the method. Peak purity analysis, often using a photodiode array (PDA) detector, is performed to confirm that the dimer peak is spectrally homogeneous in both standard and stressed sample chromatograms.

Targeted Synthesis of Dimeric Related Substances

The targeted synthesis of florfenicol dimeric impurities is a crucial step in producing reference standards for quality control. These synthetic routes are designed to yield specific dimeric structures that have been identified as potential process-related impurities or degradation products in the manufacturing of florfenicol.

One reported method involves the synthesis of two specific dimeric related substances of florfenicol, designated as related substance C and related substance D in the European Pharmacopoeia. cjph.com.cn The synthesis of related substance C, 2,2-dichloro-N-[3-[1,3-dihydroxy-1-[4-(methylsulfonyl)phenyl]propan-2-yl]amino]-1-hydroxy-1-[[4- (methylsulfonyl)phenyl]propan-2-yl]acetamide, begins with tert-butyl (4S,5R)-4-formyl-2,2-dimethyl-5-[4-(methylsulfonyl)phenyl]oxazolidine-3-carboxylate and (1R,2R)-2-amino-1-[4-(methylsulfonyl)phenyl]propan-1,3-diol. cjph.com.cn The process involves reductive amination, followed by deprotection and amidation to yield the target dimer. cjph.com.cn A similar pathway is used to synthesize related substance D, with the starting material being 3-fluoro-(1R,2R)-2-amino-1-[4-(methylsulfonyl)phenyl]propan-1-ol. cjph.com.cn

Another synthetic approach for a this compound involves a two-step process. google.com This method starts with the reaction of a compound designated as 'compound IV' with p-nitrobenzenesulfonyl chloride to form 'compound III'. google.com Subsequently, compound III reacts with florfenicol amine, followed by cracking under acidic conditions to produce the target dimer impurity, referred to as 'compound I'. google.com This method is noted for its simplified process and high purity product, reaching 97%, which can be used for qualitative and quantitative analysis after simple purification. google.com

The synthesis often utilizes intermediates from the florfenicol production process itself, making the raw materials readily accessible. google.com For instance, the reaction conditions for the two-step synthesis include mixing compound IV with 4-dimethylaminopyridine (B28879), triethylamine, and dichloromethane (B109758), followed by the addition of a nitrobenzenesulfonyl chloride solution at a controlled temperature of 0-5°C. google.com The subsequent reaction with florfenicol amine (compound X) and potassium carbonate in tetrahydrofuran (B95107) occurs at a reflux temperature of 75-80°C. google.com

These targeted syntheses provide a reliable source of florfenicol dimer impurities, which are indispensable for the development and validation of analytical methods to monitor the quality of florfenicol.

Isolation and Purification Techniques for Dimer Reference Materials

The isolation and purification of florfenicol dimer reference materials are critical steps to ensure their suitability for use as analytical standards. Following synthesis, the crude product contains the target dimer along with unreacted starting materials, byproducts, and other impurities. Therefore, effective purification techniques are necessary to achieve the high purity required for a reference standard.

Column chromatography is a primary technique employed for the purification of florfenicol dimer impurities. google.com In one described method, after the synthesis reaction is complete, the resulting mixture is concentrated and then subjected to column chromatography. google.com A mixed solvent system of dichloromethane and methanol is commonly used as the eluent to separate the dimer from other components. google.com

High-Performance Liquid Chromatography (HPLC) is another powerful tool for both the purification and the assessment of purity of the isolated dimer. google.comgoogle.com HPLC methods are developed to effectively separate the dimer from florfenicol and other related substances. An analytical HPLC method for identifying and quantifying florfenicol and its impurities utilizes a C18 column with a mobile phase consisting of water and acetonitrile. google.com For preparative HPLC, conditions can be optimized to isolate the dimer impurity in sufficient quantities. The purity of the final product is often confirmed by HPLC, with purities of 97% or higher being reported. google.com

Extraction techniques are also utilized in the purification process. For instance, after synthesis, post-treatment may include concentration of the reaction mixture followed by purification steps. google.com Liquid-liquid extraction can be used to remove certain impurities before chromatographic purification.

The choice of purification technique depends on the specific properties of the dimer and the impurities present. A combination of these methods is often necessary to achieve the desired level of purity for the reference material.

Structural Confirmation of Synthesized Dimer Standards

Following the synthesis and purification of florfenicol dimer impurities, rigorous structural confirmation is essential to verify the identity of the synthesized compound. A combination of spectroscopic techniques is employed to provide unambiguous evidence of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for structural elucidation. cjph.com.cnthieme-connect.de Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are used to provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. cjph.com.cn Advanced 2D NMR techniques, such as ¹H-¹H COSY, HSQC, and HMBC, can further establish the connectivity between atoms. thieme-connect.de For instance, in the structural confirmation of two synthesized florfenicol dimeric related substances, ¹H NMR and ¹³C NMR were key analytical methods used. cjph.com.cn

Mass Spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of the synthesized dimer. cjph.com.cngoogle.com High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule. cjph.com.cnnih.gov In one study, the structure of the target dimer was confirmed by HRMS, which showed a peak at m/z=583.07445 in the +ESI mass spectrum, corresponding to the [M+H]⁺ ion of the target compound. google.com This confirmed that the molecular weight of the product was consistent with the expected structure. google.com Liquid chromatography-mass spectrometry (LC-MS) and LC-MS/MS are also powerful techniques for analyzing the products formed under various stress conditions and for quantitative determination. researchgate.netnih.gov

The combination of these powerful analytical techniques provides a comprehensive characterization of the synthesized this compound, confirming its structure with a high degree of confidence. This ensures the accuracy and reliability of the material when used as a reference standard in the quality control of florfenicol.

Conclusion

The study of Florfenicol (B1672845) Dimer Impurity exemplifies the rigorous scientific and regulatory framework that governs the control of impurities in pharmaceutical products. From understanding its formation during synthesis to employing sophisticated analytical techniques for its detection and quantification, every step is crucial in ensuring the quality and safety of florfenicol. The continuous evolution of analytical methodologies and the adherence to stringent regulatory guidelines are paramount in mitigating the risks associated with pharmaceutical impurities and safeguarding public health.

Impact of Florfenicol Dimer Impurity on Drug Substance Quality Attributes

Influence on Florfenicol (B1672845) Drug Substance Stability Profile

The stability of a drug substance is a critical quality attribute, indicating its ability to resist chemical changes over time. Florfenicol has been shown to be susceptible to degradation under various stress conditions, including acidic and alkaline hydrolysis, oxidation, and photolysis. biopharminternational.comroyalsocietypublishing.org Forced degradation studies have demonstrated that florfenicol is unstable in solution, particularly under alkaline, acidic, and photolytic conditions, while it exhibits greater stability in its solid state. axios-research.combiopharminternational.com

The formation of degradation products is a direct indicator of instability. While specific studies detailing the precise kinetics and conditions leading to the formation of the Florfenicol Dimer Impurity are not extensively available in public literature, the existence of a synthetic method for this dimer suggests it is a known related substance. google.com The formation of any degradation product, including a dimer, inherently signifies a reduction in the stability of the parent drug substance. pharmainfo.in Dimerization, a process where two molecules of the parent drug combine, represents a significant chemical alteration that detracts from the integrity of the florfenicol molecule. iaea.org

Table 1: Summary of Florfenicol Stability under Different Conditions

| Stress Condition | Observation | Major Degradation Products Identified |

| Acidic Hydrolysis (e.g., HCl) | Unstable in solution | Florfenicol Amine defra.gov.ukbiopharminternational.com |

| Alkaline Hydrolysis (e.g., NaOH) | Highly unstable in solution | Variety of degradation products defra.gov.ukbiopharminternational.com |

| Oxidative (e.g., H₂O₂) | Moderately stable | Variety of degradation products defra.gov.uk |

| Photolytic (e.g., Sunlight/UV) | Unstable in solution | Minor effect on degradation defra.gov.ukroyalsocietypublishing.orgresearchgate.net |

| Thermal | Stable in solid state | - |

This table provides a general overview of florfenicol stability. The formation of this compound would be a specific degradation pathway contributing to this profile.

Effects on Florfenicol Purity and Related Substance Profile

The purity of an API is a measure of its freedom from extraneous chemical substances. researchgate.net The presence of any impurity, by definition, reduces the purity of the florfenicol drug substance. The this compound, being a substance with a distinct chemical structure (C₂₂H₂₇Cl₂FN₂O₇S₂), is considered a "related substance." google.com Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), mandate that impurities in drug substances are controlled within acceptable limits to ensure product quality. uspnf.comconicet.gov.ar

The impurity profile of a drug is a description of the identified and unidentified impurities present. The manufacturing process and storage conditions can significantly affect this profile. scirp.org The formation of the this compound adds to the complexity of this profile. Analytical methods, primarily High-Performance Liquid Chromatography (HPLC), are employed to separate, identify, and quantify these related substances, including the dimer, to ensure the purity of the final drug substance. defra.gov.ukgoogle.com The control of the dimer and other impurities is critical, as changes in the impurity profile can signal a deviation in the manufacturing process or inadequate storage conditions. researchgate.net

Table 2: Common Impurities and Related Substances of Florfenicol

| Impurity Name | Molecular Formula | Role/Type |

| Florfenicol | C₁₂H₁₄Cl₂FNO₄S | Active Pharmaceutical Ingredient |

| This compound | C₂₂H₂₇Cl₂FN₂O₇S₂ | Degradation/Process Impurity europa.eugoogle.com |

| Florfenicol Amine | C₁₀H₁₃ClFNO₂S | Degradation Product/Metabolite defra.gov.ukuspnf.com |

| Thiamphenicol | C₁₂H₁₅Cl₂NO₅S | Related Substance/Degradation Product defra.gov.uk |

| Deschloro Florfenicol | C₁₂H₁₅ClFNO₄S | Process Impurity |

Research on Chemical Potency Alterations of Florfenicol in the Presence of Dimer

The chemical potency of a drug is directly related to the concentration of the active moiety. The presence of impurities, such as the this compound, means that a portion of the material is not the active drug, which can lead to a decrease in potency. nih.gov Impurities can negatively impact the efficacy of a therapeutic protein or drug by interacting with it in a way that blocks or compromises its activity. biopharminternational.com

While specific research detailing the direct impact of the this compound on the biological activity of florfenicol is not readily found in the reviewed literature, general principles of pharmacology and drug quality suggest that a structurally altered form of the drug, like a dimer, is unlikely to possess the same potency as the parent monomer. In some instances, dimer formation in other therapeutic molecules has been shown to decrease biological activity. nih.gov The dimerization of florfenicol involves the chemical bonding of two molecules, which would likely alter the three-dimensional structure required for binding to the bacterial ribosome—the mechanism by which florfenicol inhibits protein synthesis. ijah.in

Therefore, an increase in the concentration of the this compound within the drug substance would correspond to a decrease in the concentration of active florfenicol, leading to a de facto reduction in potency. The control of this impurity to very low levels is essential to ensure that the drug product delivers the intended therapeutic dose and maintains its expected efficacy. uspnf.compharmtech.com

Research on Control and Mitigation Strategies for Florfenicol Dimer Impurity

Process Chemistry Optimization for Minimizing Dimer Formation

The synthesis of florfenicol (B1672845) involves a series of chemical reactions, and the conditions under which these reactions are carried out can significantly influence the formation of impurities, including the florfenicol dimer. veeprho.com High temperatures and the presence of air are known to favor polymerization reactions, which can lead to the formation of dimers and oligomers. aocs.org Optimizing the process chemistry is therefore a primary strategy to minimize the generation of this unwanted byproduct. numberanalytics.com

Reaction Condition Modifications

Modifying reaction conditions is a key approach to suppress the formation of the florfenicol dimer. Research has shown that factors such as temperature, pressure, and reaction time can be adjusted to improve process efficiency and product purity. numberanalytics.comwhiterose.ac.uk For instance, a patented synthesis method for a florfenicol dimer impurity highlights the importance of temperature control, with specific steps carried out at temperatures as low as 0-5°C to manage the reaction pathway. google.com

Table 1: Key Reaction Condition Parameters and Their Potential Impact on Dimer Formation

| Parameter | Potential Impact on Dimer Formation | Research Focus |

| Temperature | Higher temperatures can increase reaction rates but may also promote side reactions leading to dimer formation. aocs.org | Determining the optimal temperature range that maximizes florfenicol yield while minimizing dimer generation. whiterose.ac.uk |

| Reaction Time | Prolonged reaction times can lead to the degradation of the desired product and the formation of impurities. whiterose.ac.uk | Optimizing reaction duration to ensure complete conversion of starting materials without significant impurity formation. |

| Catalyst | The choice of catalyst can influence reaction selectivity and the formation of byproducts. wisdomlib.org | Investigating alternative catalysts that favor the desired reaction pathway over dimer formation. |

| Solvent | The solvent system can affect reaction kinetics and the solubility of reactants and products, potentially influencing impurity profiles. wisdomlib.org | Selecting appropriate solvents that minimize the potential for side reactions. |

Intermediate Purification Strategies

Purifying intermediates at various stages of the synthesis process can prevent the carry-over of precursors that might contribute to dimer formation in subsequent steps. Techniques such as crystallization, filtration, and chromatography can be employed to isolate and purify key intermediates. arizona.eduresearchgate.net A Chinese patent describes a synthesis method where an intermediate compound is purified via column chromatography before proceeding to the next reaction step, ultimately leading to a higher purity final product. google.com This proactive approach ensures that the starting material for each subsequent reaction is of high quality, thereby reducing the likelihood of impurity formation.

Raw Material and Starting Material Quality Control Research

The quality of raw materials and starting materials is fundamental to the purity of the final API. fengchengroup.commade-in-china.com Impurities present in the initial components can either be carried through the synthesis process or participate in side reactions to form new impurities. veeprho.com Therefore, stringent quality control of all incoming materials is a critical preventative measure.

This includes the main starting materials for florfenicol synthesis, such as 2-chloro-N-(1-fluoromethyl)-4-methylsulfonyl benzamide (B126) and sodium methoxide, as well as any catalysts and solvents used. fengchengroup.com Establishing comprehensive specifications and employing robust analytical methods to test raw materials for known and potential impurities is essential for ensuring a clean and efficient synthesis process.

In-Process Monitoring and Control Methodologies

Real-time monitoring of the chemical process allows for timely adjustments to reaction conditions, helping to prevent deviations that could lead to increased impurity formation. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are commonly used for in-process control. veeprho.comnih.gov These methods enable the tracking of the consumption of reactants, the formation of the desired product, and the emergence of any impurities, including the florfenicol dimer.

By implementing in-process monitoring, manufacturers can gain a deeper understanding of the reaction kinetics and make data-driven decisions to maintain control over the synthesis, ensuring the final product meets the required purity standards.

Development of Advanced Purification Techniques for Dimer Removal

Even with optimized process chemistry and high-quality raw materials, the formation of some level of the this compound may be unavoidable. Therefore, the development of effective purification techniques to remove this impurity from the final product is crucial. veeprho.com

Preparative Chromatography

Preparative High-Performance Liquid Chromatography (preparative HPLC) is a powerful technique for the isolation and purification of specific compounds from a mixture. frontiersin.org This method has been successfully applied to separate and purify impurities in other pharmaceutical compounds. frontiersin.org In the context of florfenicol, preparative chromatography can be employed to selectively remove the dimer impurity, yielding a final product with a very high degree of purity. google.com

A patent for detecting florfenicol amine residue highlights the use of high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) for its high sensitivity and selectivity, which are principles that also apply to preparative chromatography for purification. google.com The development of specific stationary phases and mobile phase compositions is key to achieving the desired separation of florfenicol from its dimer impurity.

Crystallization and Recrystallization Optimization

The control and mitigation of the this compound during the manufacturing process of Florfenicol are critical for ensuring the final product's purity and compliance with regulatory standards. Crystallization and recrystallization are paramount techniques in this purification strategy. These processes leverage the differences in solubility between Florfenicol and its dimer impurity under specific conditions to achieve separation. Optimization of crystallization parameters such as solvent system, temperature profile, cooling rate, and agitation is essential for maximizing the removal of the dimer impurity while maintaining a high yield of the active pharmaceutical ingredient (API).

Research into the purification of APIs from structurally similar impurities, like dimers, highlights that the efficiency of removal is highly dependent on the chosen crystallization conditions. researchgate.netresearchgate.net The goal is to create conditions where Florfenicol has a high propensity to crystallize in a pure form, while the dimer impurity remains dissolved in the mother liquor. researchgate.net

Detailed Research Findings

Investigations into pharmaceutical crystallization have demonstrated that even small adjustments to the process can have a significant impact on impurity rejection. mdpi.com For dimer impurities, which are often structurally similar to the API, finding the optimal conditions can be challenging. researchgate.net The selection of an appropriate solvent or solvent system is a foundational step. The ideal solvent will exhibit high solubility for Florfenicol at elevated temperatures and low solubility at cooler temperatures, while showing a contrasting solubility profile for the dimer impurity. europeanpharmaceuticalreview.com Data on the solubility of Florfenicol in various binary solvent mixtures, such as methanol (B129727)/water and ethanol/water, provide a basis for designing effective crystallization processes. acs.org

A case study on the removal of a dimer impurity from a different active pharmaceutical ingredient provides valuable insights that can be applied to the Florfenicol purification process. In this study, thermal annealing after the initial crystallization was shown to significantly reduce the level of the dimer impurity. The process resulted in a 45% rejection of the dimer, reducing its concentration from 0.22% to 0.12%. researchgate.net This demonstrates the potential of post-crystallization treatments to enhance purity.

The cooling rate is another critical parameter. Slower cooling rates generally lead to the formation of larger, more perfect crystals, which are less likely to incorporate impurities into their lattice structure. atlantis-press.comcecri.res.in Conversely, rapid cooling can trap impurities within the growing crystals. atlantis-press.com The trade-off between achieving high purity and maintaining a high process yield is a key consideration, as conditions that favor purity may sometimes lead to lower recovery of the desired product. researchgate.net

The following data tables illustrate the principles and findings related to the optimization of crystallization for impurity removal.

Data Tables

The table below presents findings from a case study on dimer impurity reduction, which serves as a relevant example for the type of optimization that can be applied to Florfenicol.

Table 1: Example of Dimer Impurity Reduction via Crystallization Process Optimization

| Process Stage | Parameter Optimized | Initial Dimer Level (Area %) | Final Dimer Level (Area %) | Dimer Rejection (%) | Reference |

|---|---|---|---|---|---|

| Post-Crystallization | Thermal Annealing | 0.22 | 0.12 | 45 | researchgate.net |

The selection of a suitable solvent system is fundamental to the success of the recrystallization process. The ideal solvent should have a significant difference in solubility for the compound and the impurity at different temperatures.

Table 2: Principles of Solvent Selection for Recrystallization

| Solvent Property | Desired Characteristic for High Purity | Rationale | Reference |

|---|---|---|---|

| Solubility of Florfenicol | High at boiling point, low at room/cold temperature | Allows for dissolution at high temperature and maximum recovery of pure product upon cooling. | europeanpharmaceuticalreview.com |

| Solubility of Dimer Impurity | High at all temperatures or very low at all temperatures | Ensures the impurity either remains in the mother liquor or can be filtered out before crystallization. | europeanpharmaceuticalreview.com |

| Chemical Inertness | Does not react with Florfenicol or the impurity | Prevents the formation of new impurities during the purification process. | europeanpharmaceuticalreview.com |

| Volatility | Sufficiently volatile for easy removal | Facilitates the drying of the purified crystals without leaving residual solvent. | europeanpharmaceuticalreview.com |

Regulatory Science and Impurity Profiling Research for Florfenicol Dimer

Interpretation and Application of ICH Guidelines (Q3A, Q3C) for Dimer Impurity

The International Council for Harmonisation (ICH) provides globally recognized guidelines for pharmaceutical development. For the Florfenicol (B1672845) Dimer Impurity, ICH Q3A(R2), "Impurities in New Drug Substances," is the principal guiding document. This guideline establishes a framework for classifying and controlling impurities based on established thresholds.

The Florfenicol Dimer Impurity is classified as a specified impurity . This designation is appropriate because it is a known process-related impurity that can be consistently monitored and controlled. Its formation is linked to specific conditions during the synthesis or storage of Florfenicol.

ICH Q3A(R2) defines three critical thresholds for impurity control, which are applied directly to the Florfenicol Dimer:

Reporting Threshold: The level at or above which an impurity must be reported in a regulatory submission. For a drug substance with a maximum daily dose (MDD) in the typical range for Florfenicol, this threshold is generally set at 0.05%.

Identification Threshold: The level at or above which an impurity's structure must be confirmed. This typically requires spectroscopic evidence (e.g., MS, NMR). The threshold is often 0.10%. The structure of the Florfenicol Dimer is well-established, satisfying this requirement.

Qualification Threshold: The level at or above which an impurity must be qualified, meaning its biological safety must be established. For impurities exceeding 0.15%, a comprehensive safety assessment is required.

The table below summarizes the application of these ICH Q3A(R2) thresholds to the this compound.

Table 8.1: Application of ICH Q3A(R2) Thresholds to this compound This is an interactive table. Click on headers to sort.

| Threshold Type | General ICH Limit (for MDD > 2g/day) | General ICH Limit (for MDD ≤ 2g/day) | Application to this compound |

|---|---|---|---|

| Reporting | 0.03% | 0.05% | Levels ≥0.05% must be documented in batch analysis reports and regulatory filings. |

| Identification | 0.05% | 0.10% or 1.0 mg TDI, whichever is lower | The chemical structure must be confirmed and reported. This has been achieved for the dimer. |

| Qualification | 0.05% | 0.15% or 1.0 mg TDI, whichever is lower | If levels consistently exceed 0.15%, dedicated toxicological studies are mandated. |

TDI: Total Daily Intake

While ICH Q3C(R8), "Impurities: Guideline for Residual Solvents," does not directly apply to the dimer itself, it is relevant to the manufacturing process. The choice of solvents and their purity can influence side-reaction pathways, potentially affecting the rate of dimerization. Therefore, controlling residual solvents according to ICH Q3C is an indirect but essential measure for minimizing the formation of the Florfenicol Dimer.

Pharmacopoeial Standards and Monograph Development for Dimer Impurity